

use of 4-(Trifluoromethyl)benzyl chloride in sertraline synthesis

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzyl chloride

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Application Notes and Protocols for the Synthesis of Sertraline

Introduction

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its synthesis is a topic of significant interest in medicinal and process chemistry. While various synthetic routes to sertraline have been developed, a common and well-established strategy involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This document provides detailed application notes and protocols for this synthesis, drawing from established methodologies. It is important to note that the use of **4-(Trifluoromethyl)benzyl chloride** is not a recognized route for the synthesis of sertraline, as the molecular structure of sertraline contains a 3,4-dichlorophenyl group, not a trifluoromethylphenyl group. The following protocols are based on a validated synthetic pathway.

I. Synthesis of Sertraline via Reductive Amination

The synthesis of sertraline can be efficiently achieved through a multi-step process starting from a suitable tetralone precursor. A key step in this synthesis is the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine.

Experimental Protocol: Reductive Amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol outlines the conversion of the tetralone intermediate to racemic sertraline, which is then resolved to obtain the desired (1S, 4S)-enantiomer.

Materials:

- 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
- Methylamine (aqueous solution, e.g., 40%)
- Palladium on carbon (Pd/C) catalyst (e.g., 10%) or Platinum oxide (PtO₂)
- Methanol
- Toluene
- Hydrogen gas
- D-(-)-Mandelic acid for resolution
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Standard laboratory glassware and equipment for hydrogenation and crystallization

Procedure:

- Formation of the Imine:
 - In a reaction vessel, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent such as toluene.
 - Add an excess of aqueous methylamine solution.
 - Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until the reaction is complete (monitored by TLC or HPLC).

- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyldene]-methanamine (imine).
- Hydrogenation to Racemic Sertraline:
 - Dissolve the crude imine in methanol.
 - Add the Pd/C or PtO₂ catalyst to the solution.
 - Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature.^[1]
 - Monitor the reaction progress by TLC or HPLC until the imine is consumed.
 - Upon completion, filter the reaction mixture to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to obtain the crude racemic sertraline base. This will be a mixture of cis and trans isomers.
- Resolution of Racemic Sertraline:
 - Dissolve the crude racemic sertraline in a suitable solvent like ethanol.
 - Add a solution of D-(-)-mandelic acid in the same solvent.
 - Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to crystallize the mandelate salt of (1S, 4S)-sertraline.
 - Collect the crystals by filtration and wash with a small amount of cold solvent.
- Conversion to Sertraline Hydrochloride:
 - Treat the isolated mandelate salt with an aqueous base (e.g., NaOH) to liberate the free base of (1S, 4S)-sertraline.
 - Extract the free base with a suitable organic solvent (e.g., ethyl acetate).

- Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the resulting free base in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid to precipitate sertraline hydrochloride.^[1]
- Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Data Presentation

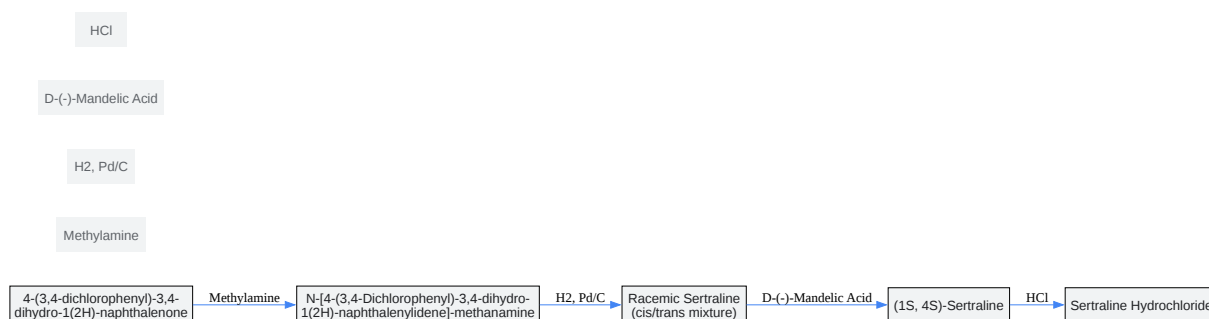
The following table summarizes typical quantitative data for the synthesis of sertraline. Yields and purity can vary based on reaction conditions and purification methods.

Step	Product	Typical Yield (%)	Purity (HPLC)
Imine Formation	N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine	>90	>95%
Hydrogenation	Racemic Sertraline (cis/trans mixture)	>90	85-95% (cis)
Resolution and Salt Formation	(1S, 4S)-Sertraline Hydrochloride	30-40 (overall)	>99%

II. Diagrams and Workflows

Synthetic Pathway of Sertraline

The following diagram illustrates the key steps in the synthesis of sertraline starting from the tetralone precursor.

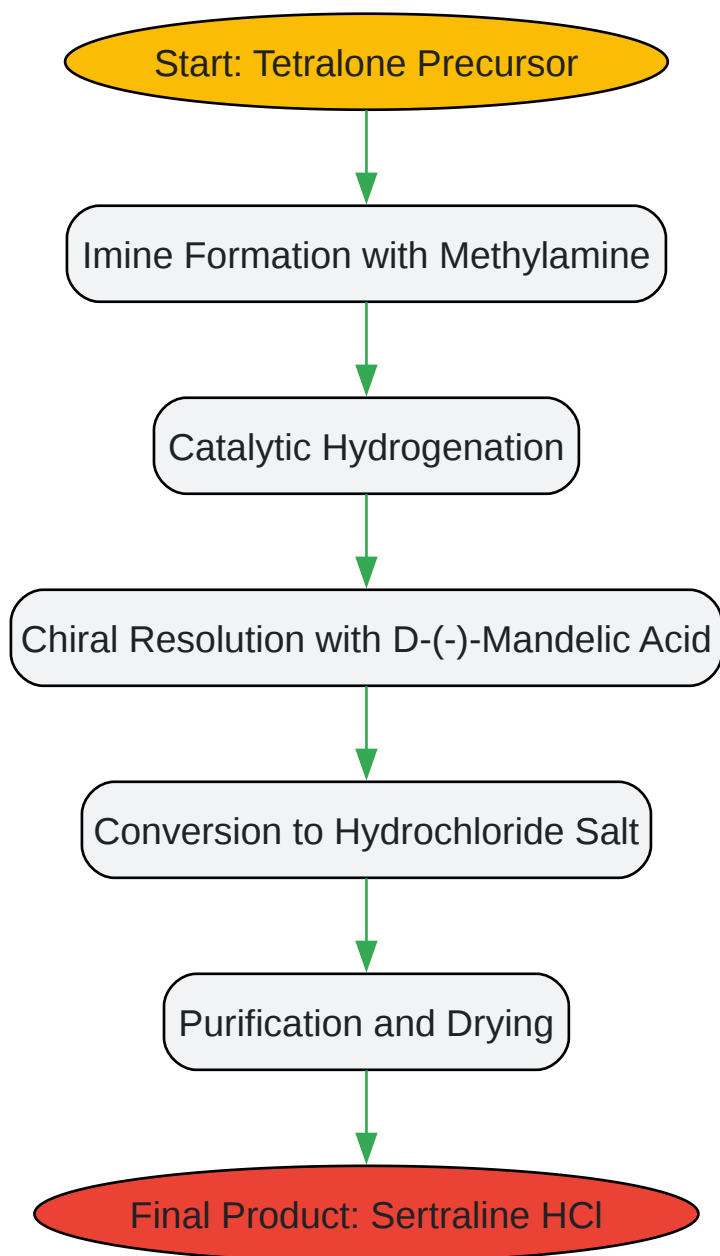


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Caption: Synthetic route to Sertraline Hydrochloride.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.



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Caption: Experimental workflow for Sertraline synthesis.

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References

- 1. WO1993001162A1 - Process for preparing sertraline - Google Patents [patents.google.com]
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